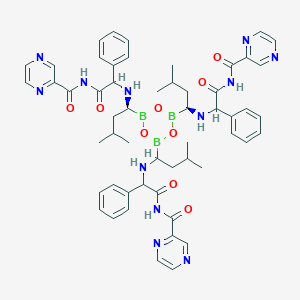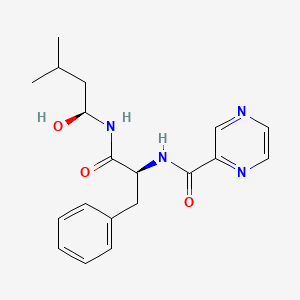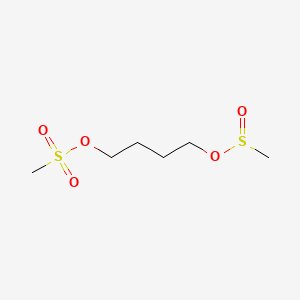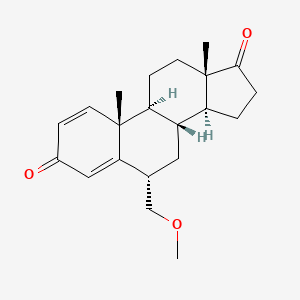
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione
Vue d'ensemble
Description
“6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione” is a derivative and a minor product in the synthesis of Exemestane . It has a molecular formula of C21H28O3 and a molecular weight of 328.45 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H28O3 . Unfortunately, the specific structural details are not provided in the available resources.Applications De Recherche Scientifique
Biotransformation of Phytosterols
This compound is used in the biotransformation of phytosterols to Androst-1,4-Diene-3,17-Dione (ADD) , which is an important hormone drug intermediate. The process involves the use of microorganisms like Mycobacterium sp. that express 3-Ketosteroid-Δ1-Dehydrogenase, which catalyzes the C1,2 dehydrogenation of sterols .
Production of Hormone Pharmaceuticals
As a precursor in the synthesis of hormone pharmaceuticals, it is crucial for producing drugs used in hormonal therapies, anti-inflammatory treatments, and anti-tumor medications. The compound’s role in the production of estrogen, progestogen, and contraceptive agents highlights its significance in pharmaceutical applications .
Industrial Synthesis of Steroid Derivatives
In industrial settings, the compound is utilized for the synthesis of various high-value drugs. Its ability to be bio-converted from cholesterol, especially using actinomycetes like Gordonia neofelifaecis , makes it a candidate for large-scale production of steroid derivatives .
Environmental Biotechnology
The compound’s intermediates are involved in the degradation of environmental pollutants. Certain species of bacteria, including those from the genus Gordonia , have shown the potential to degrade toxic substances, which could be linked to the metabolic pathways involving this compound .
Aromatase Inhibition
It serves as a potential aromatase inhibitor, which is crucial in the treatment of hormone-sensitive cancers such as breast cancer. Aromatase inhibitors work by blocking the conversion of androgens into estrogens, thus reducing estrogen levels and slowing the growth of cancers .
Research on Steroid Metabolism
The compound is used in studies to understand the metabolism of steroids in microorganisms. This research can provide insights into the production of steroid hormones and their precursors, which are essential for various physiological functions .
Synthesis of Exemestane
It is a minor product in the synthesis of Exemestane , a drug used to treat breast cancer. Exemestane is a steroidal aromatase inhibitor, and the role of 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione in its synthesis underlines its importance in medicinal chemistry .
Mécanisme D'action
Propriétés
IUPAC Name |
(6S,8R,9S,10R,13S,14S)-6-(methoxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-20-8-6-14(22)11-18(20)13(12-24-3)10-15-16-4-5-19(23)21(16,2)9-7-17(15)20/h6,8,11,13,15-17H,4-5,7,9-10,12H2,1-3H3/t13-,15+,16+,17+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFBVXJOYBPOV-NRPQEYHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)C=C[C@]34C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



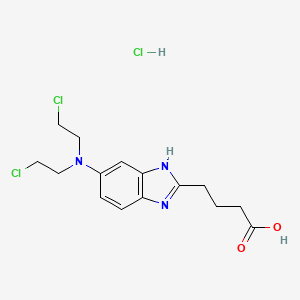

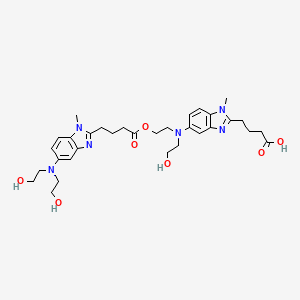

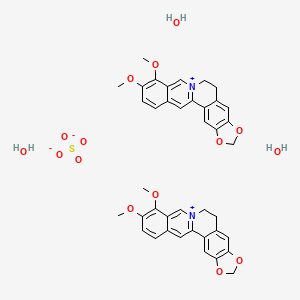


![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)
